![molecular formula C18H39O4P B14736390 Diethyl [2-(dodecyloxy)ethyl]phosphonate CAS No. 5191-33-3](/img/structure/B14736390.png)
Diethyl [2-(dodecyloxy)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(dodecyloxy)ethyl]phosphonate is an organophosphorus compound with the molecular formula C18H39O4P It contains a phosphonate group, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [2-(dodecyloxy)ethyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and the alkyl halide as an electrophile. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation of the diethyl phosphite and enhance its nucleophilicity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the reaction and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(dodecyloxy)ethyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphonate group, which can participate in both nucleophilic and electrophilic processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine derivatives. Substitution reactions can lead to a variety of phosphonate-based compounds, depending on the nucleophile employed .
Applications De Recherche Scientifique
Diethyl [2-(dodecyloxy)ethyl]phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl [2-(dodecyloxy)ethyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to bind to enzyme active sites and inhibit their activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine and agriculture .
Comparaison Avec Des Composés Similaires
Diethyl [2-(dodecyloxy)ethyl]phosphonate can be compared with other similar compounds, such as:
Diethyl phosphite: A simpler phosphonate compound with similar reactivity but lacking the dodecyloxyethyl group.
Diethyl [2-(octyloxy)ethyl]phosphonate: A structurally similar compound with an octyloxyethyl group instead of a dodecyloxyethyl group, which may exhibit different physical and chemical properties.
Diethyl [2-(hexadecyloxy)ethyl]phosphonate: Another related compound with a longer alkyl chain, potentially leading to different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting balance of hydrophobic and hydrophilic properties, which can influence its behavior in various applications .
Propriétés
Numéro CAS |
5191-33-3 |
|---|---|
Formule moléculaire |
C18H39O4P |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-(2-diethoxyphosphorylethoxy)dodecane |
InChI |
InChI=1S/C18H39O4P/c1-4-7-8-9-10-11-12-13-14-15-16-20-17-18-23(19,21-5-2)22-6-3/h4-18H2,1-3H3 |
Clé InChI |
MBPIDLBJVIRGSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


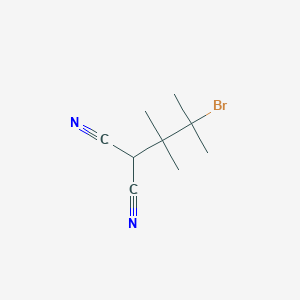

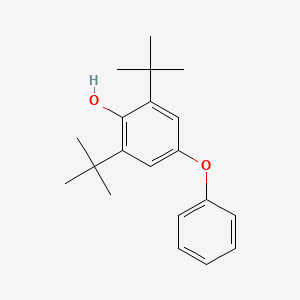
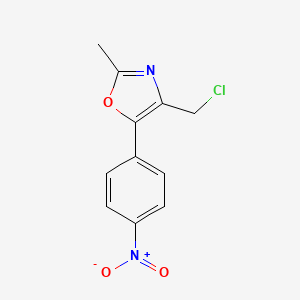
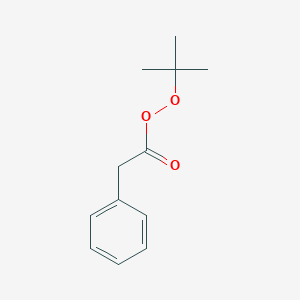
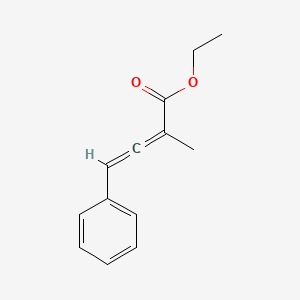
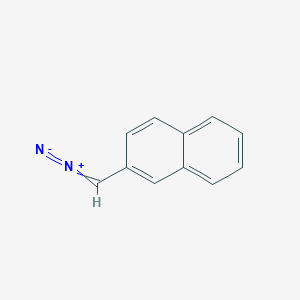
phosphaniumolate](/img/structure/B14736337.png)
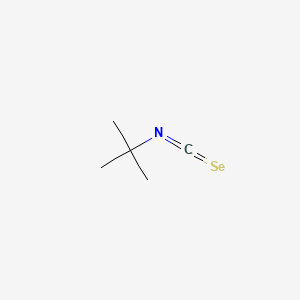
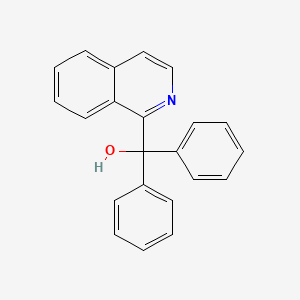
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
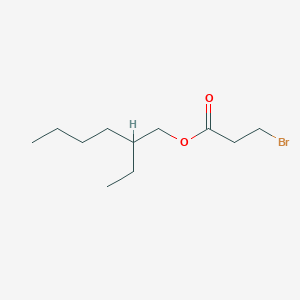
![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
